molecular formula C14H17N B14321764 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 111895-03-5

8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14321764
CAS No.: 111895-03-5
M. Wt: 199.29 g/mol
InChI Key: YYBOLQIVTVSQJO-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . One common approach involves the nucleophilic attack and concomitant intramolecular cyclization of cyclopentane and piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the methodologies used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications, including:

Comparison with Similar Compounds

8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.

Properties

CAS No.

111895-03-5

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C14H17N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-7,13-14H,8-11H2

InChI Key

YYBOLQIVTVSQJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CCC1N2CC3=CC=CC=C3

Origin of Product

United States

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